N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
The compound N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide features a triazolo[4,3-a]pyrazine core substituted with a 4-phenylpiperazine moiety at position 8 and an N-(4-ethoxyphenyl)acetamide group at position 2. While direct bioactivity data for this compound are absent in the provided evidence, its analogs demonstrate antimicrobial, receptor-binding, and pharmacokinetic properties, making it a candidate for further investigation.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-2-35-21-10-8-19(9-11-21)27-22(33)18-32-25(34)31-13-12-26-23(24(31)28-32)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHZQWUILHQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions
Pyridazine Core Formation: The pyridazine ring can be synthesized via the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyridazine intermediate.
Phenyl Group Functionalization: The phenyl group bearing the 4-methylpiperidin-1-ylcarbonyl moiety can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the nitrogen atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles or electrophiles, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with the triazolo[4,3-a]pyrazine structure exhibit significant biological activities. Research has shown that such compounds can act as dual inhibitors for specific receptor targets. This suggests that N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may also possess similar pharmacological properties .
Potential Therapeutic Applications
- Anticancer Activity : The compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Its structural analogs have shown promise in preclinical models for various cancers .
- Neuropharmacological Effects : Given the presence of the phenylpiperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and could be relevant in treating psychiatric disorders or neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives of triazolo-pyrazines have demonstrated antimicrobial activity against various pathogens. This opens avenues for exploring this compound as a potential antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study investigating structurally related compounds demonstrated their effectiveness in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that this compound could be further explored as a lead compound in anticancer drug development.
Case Study 2: Neuropharmacological Screening
Research focused on phenylpiperazine derivatives indicated their potential as serotonin receptor modulators. Preliminary assays showed favorable binding affinities and functional activities at serotonin receptors which could translate into therapeutic effects for mood disorders.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Impact of Heterocyclic Core
- Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-b]pyridazine: The triazolo[4,3-a]pyrazine core (target compound, Compounds 45 and 12) features a pyrazine ring fused to triazole, while triazolo[4,3-b]pyridazine (CAS 891117-12-7) substitutes pyrazine with pyridazine.
Role of Substituents
- Piperazine Derivatives : The target compound’s 4-phenylpiperazine group contrasts with Compound 45’s benzylpiperazine. Benzyl groups may enhance lipophilicity and blood-brain barrier penetration, whereas phenylpiperazine is associated with serotonin receptor binding .
- Acetamide Linkers : The N-(4-ethoxyphenyl)acetamide group in the target compound likely improves solubility compared to methoxy or methyl analogs (e.g., CAS 891117-12-7). Ethoxy’s electron-donating effects may also stabilize receptor interactions .
NMR and Structural Confirmation
demonstrates that even minor substituent changes (e.g., regions A and B in pyrazine derivatives) produce detectable NMR chemical shifts. For the target compound, this implies that the 4-ethoxyphenyl and phenylpiperazine groups would generate distinct spectral profiles, critical for quality control .
Biological Activity
N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with a unique structural framework that suggests significant potential for various biological activities. This compound features a triazolo[4,3-a]pyrazine core, which is known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 473.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N7O3 |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 1251626-71-7 |
Biological Activities
Preliminary studies indicate that compounds containing the triazolo[4,3-a]pyrazine structure exhibit various biological activities:
- Anti-Cancer Activity : Similar compounds have demonstrated significant anti-cancer properties. For example, derivatives of triazoles have been reported to inhibit cancer cell proliferation in various studies. The specific activity of this compound against specific cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs .
- Anti-inflammatory Effects : The presence of the triazole moiety has been linked to anti-inflammatory activities in related compounds. These effects are critical in the context of diseases characterized by chronic inflammation .
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth or disruption of microbial cell membranes .
Case Studies and Research Findings
Research has highlighted the dual inhibitory potential of similar compounds on specific receptor targets. For instance:
- A study on triazole derivatives indicated their effectiveness as dual inhibitors against certain protein kinases involved in cancer progression .
- Another investigation into the biological evaluation of triazole-containing compounds revealed promising results in terms of cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 50 µM .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Initial interaction studies suggest that it may bind effectively to target enzymes or receptors involved in disease processes.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation to form the triazolo-pyrazine core using precursors like 2-hydrazinylpyrazine derivatives under reflux conditions (ethanol, 80°C, 12h) .
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution, requiring anhydrous DMF and a catalyst like K₂CO₃ at 60°C for 8h .
- Step 3 : Acetamide coupling with 4-ethoxyphenylamine using EDCI/HOBt in dichloromethane at RT .
Key Conditions : Inert atmosphere (N₂/Ar), controlled pH (7–9), and purification via column chromatography (silica gel, EtOAc/hexane) .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, piperazine N–CH₂ at δ 2.6–3.1 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ m/z ~508.2) .
- HPLC : Purity >95% using a C18 column (MeCN/H₂O gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroactive vs. anticancer effects) across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Map substituent effects using analogs (e.g., 4-chlorophenyl vs. 4-ethoxyphenyl in vs. 4). Ethoxy groups may enhance blood-brain barrier permeability, favoring neuroactivity, while chloro substituents increase electrophilicity for kinase inhibition .
- Target Profiling : Use radioligand binding assays (e.g., 5-HT₁A/D₂ receptors) and kinase panels (e.g., EGFR, BRAF) to identify primary targets .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (HCl salt) .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., piperazine CH₂) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Assess via equilibrium dialysis; logD optimization (target 2–3) to balance tissue penetration and clearance .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for serotonin receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro to model interactions with 5-HT₁A (e.g., hydrogen bonding with Ser159, π-π stacking at Phe361) .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns runs) to identify critical residue interactions .
- QSAR Models : Train on datasets from analogs (e.g., ) to predict Ki values based on substituent electronegativity and steric bulk .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment for GPCR activity) .
- Safety Profiling : Refer to analogous compounds (e.g., ) for preliminary toxicity screening (AMES test, hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
